1H-Benzotriazole-1-ethanol, 5-ethoxy-
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Overview
Description
1H-Benzotriazole-1-ethanol, 5-ethoxy- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring fused with an ethanol and ethoxy group, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Benzotriazole-1-ethanol, 5-ethoxy- typically involves the reaction of benzotriazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1H-Benzotriazole-1-ethanol, 5-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1H-Benzotriazole-1-ethanol, 5-ethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-ethoxy- involves its ability to interact with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.
Comparison with Similar Compounds
1H-Benzotriazole-1-ethanol, 5-ethoxy- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole-1-methanol: Similar in structure but with a methanol group instead of ethanol and ethoxy groups. It has different reactivity and applications.
5-Methyl-1H-benzotriazole: Features a methyl group, which alters its chemical properties and uses.
1-Cyanobenzotriazole: Contains a cyano group, making it a useful reagent in electrophilic cyanation reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of benzotriazole derivatives.
Biological Activity
1H-Benzotriazole-1-ethanol, 5-ethoxy- is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
1H-Benzotriazole-1-ethanol, 5-ethoxy- possesses a unique chemical structure that contributes to its biological activity. The presence of the benzotriazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.
The mechanisms through which 1H-Benzotriazole-1-ethanol, 5-ethoxy- exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Binding : It may interact with various receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that 1H-Benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of bacteria and fungi. A comparative analysis of different derivatives reveals that modifications in the ethoxy group can enhance antimicrobial efficacy.
Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
---|---|
1H-Benzotriazole-1-ethanol, 5-ethoxy- | 15 ± 2.0 |
Benzotriazole (parent compound) | 10 ± 1.5 |
Modified derivative A | 20 ± 2.5 |
Antioxidant Activity
The antioxidant capacity of 1H-Benzotriazole-1-ethanol, 5-ethoxy- has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 ± 3.0 |
ABTS | 30 ± 4.0 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective cytotoxic effects. The results suggest that it may induce apoptosis in cancer cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical) | 15 ± 2.0 |
MCF7 (breast) | 20 ± 3.0 |
Normal Fibroblasts | >100 |
Case Studies
In a recent study examining the effects of benzotriazole derivatives on neurodegenerative diseases, researchers found that the inclusion of an ethoxy group significantly enhanced neuroprotective effects against oxidative damage in neuronal cells. This suggests a potential application in treating conditions like Alzheimer's disease.
Properties
CAS No. |
94120-18-0 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(5-ethoxybenzotriazol-1-yl)ethanol |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-8-3-4-10-9(7-8)11-12-13(10)5-6-14/h3-4,7,14H,2,5-6H2,1H3 |
InChI Key |
QHUUWSJWYYHBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(N=N2)CCO |
Origin of Product |
United States |
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